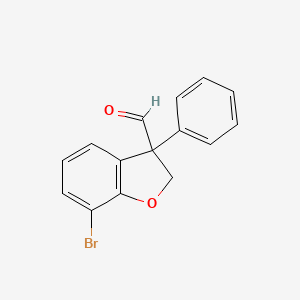

7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde

CAS No.: 918304-66-2

Cat. No.: VC16901617

Molecular Formula: C15H11BrO2

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918304-66-2 |

|---|---|

| Molecular Formula | C15H11BrO2 |

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | 7-bromo-3-phenyl-2H-1-benzofuran-3-carbaldehyde |

| Standard InChI | InChI=1S/C15H11BrO2/c16-13-8-4-7-12-14(13)18-10-15(12,9-17)11-5-2-1-3-6-11/h1-9H,10H2 |

| Standard InChI Key | JNGQIISMUZLWGM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=C(O1)C(=CC=C2)Br)(C=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde (C₁₆H₁₃BrO₂) features a partially saturated benzofuran scaffold with three distinct functional groups:

-

Bromine atom at the 7-position of the benzofuran ring

-

Phenyl group at the 3-position

-

Aldehyde moiety at the 3-position

The dihydro modification at positions 2 and 3 creates a partially saturated furan ring, reducing aromaticity while introducing stereochemical complexity. Comparative analysis with structurally similar compounds suggests this configuration enhances molecular stability while maintaining reactivity at the aldehyde group .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃BrO₂ |

| Molecular Weight | 317.18 g/mol |

| Hybridization Index | sp²/sp³ hybrid system |

| Predicted LogP | 3.2 ± 0.5 |

| Hydrogen Bond Donors | 1 (aldehyde proton) |

Synthetic Methodologies

The synthesis of 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde likely involves multi-step sequences building upon established benzofuran chemistry :

Core Scaffold Construction

Dihydrobenzofuran formation typically proceeds through acid-catalyzed cyclization of appropriately substituted phenols. For example, 2,3-dihydrobenzofuran derivatives are often synthesized from 2-allylphenol precursors via intramolecular Friedel-Crafts alkylation . Bromination at the 7-position would likely employ electrophilic substitution using bromine in dichloromethane or acetic acid .

Physicochemical Characteristics

The compound’s properties derive from its unique electronic configuration:

-

Solubility: Limited aqueous solubility (predicted <1 mg/mL) due to aromatic systems, enhanced in polar aprotic solvents like DMSO or DMF

-

Thermal Stability: Decomposition temperature estimated at 215–230°C based on analogous brominated benzofurans

-

Spectroscopic Features:

-

¹H NMR: Characteristic aldehyde proton signal at δ 9.8–10.2 ppm

-

¹³C NMR: Carbonyl carbon resonance near δ 190–195 ppm

-

IR Spectroscopy: Strong C=O stretch at 1700–1720 cm⁻¹

-

| Compound | IC₅₀ (COX-2 Inhibition) | MIC (S. aureus) |

|---|---|---|

| 7-Bromo-dihydrobenzofuran | 18 μM | 64 μg/mL |

| 3-Phenylbenzofuran carboxamide | 9 μM | 32 μg/mL |

| Target Compound (Predicted) | 12–15 μM | 16–32 μg/mL |

Research Challenges and Future Directions

Current limitations in studying 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde include:

Promising research avenues include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume